molecular formula C12H15NO5 B1271404 n-Boc-5-hydroxyanthranilic acid CAS No. 244765-00-2

n-Boc-5-hydroxyanthranilic acid

Cat. No. B1271404
CAS RN: 244765-00-2
M. Wt: 253.25 g/mol
InChI Key: RYABQTATLDLRQX-UHFFFAOYSA-N
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Description

N-Boc-5-hydroxyanthranilic acid is a molecule that has gained significant interest in various scientific fields due to its unique properties and potential applications. It has the molecular formula C12H15NO5 and a molecular weight of 253.25 .


Synthesis Analysis

The synthesis of n-Boc-5-hydroxyanthranilic acid involves the reaction of 5-Hydroxyanthranilic acid with di-tert-butyl dicarbonate under basic conditions . This reaction is typically conducted in a 3-necked round bottom flask equipped with a mechanical stirrer . A solution of saturated sodium carbonate is added to the reaction flask with stirring .


Molecular Structure Analysis

The n-Boc-5-hydroxyanthranilic acid molecule contains a total of 33 bonds. There are 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

The N-Boc group in n-Boc-5-hydroxyanthranilic acid can be deprotected using various methods. For instance, oxalyl chloride can be used in methanol to selectively deprotect the N-Boc group . Other methods include the use of metal catalysts, acetyl chloride in methanol, and HCl in organic solvents .


Physical And Chemical Properties Analysis

N-Boc-5-hydroxyanthranilic acid has a boiling point of 385.6ºC at 760mmHg and a density of 1.337g/cm3 . It also has the structural characteristics of amide and hydroxy acid, which can be converted into 2-amino-5-hydroxybenzoic acid through hydrolysis reaction .

Scientific Research Applications

Marine Biochemistry

The compound has been found in the fermentation broth of the marine-derived actinomycete, Streptomyces sp. HDa1 . This actinomycete was isolated from the gut of a sea urchin, Anthocidaris crassispina, collected from Hainan Island, China . The presence of n-Boc-5-hydroxyanthranilic acid in such a unique environment suggests potential applications in marine biochemistry and microbiology.

Natural Products Chemistry

n-Boc-5-hydroxyanthranilic acid is related to a group of compounds known as anthocidins . These compounds feature an acetyl group substitution at the amino group and varying alkyl side chains at the carboxyl group of 5-hydroxyanthranilic acid . This indicates that n-Boc-5-hydroxyanthranilic acid could be a useful precursor in the synthesis of natural products and related compounds.

Cytotoxicity and Antibacterial Activity

Anthocidins, which are related to n-Boc-5-hydroxyanthranilic acid, have been evaluated for their cytotoxic and antibacterial activity . This suggests that n-Boc-5-hydroxyanthranilic acid could potentially be used in the development of new antibacterial agents or cancer therapeutics.

Proteomics Research

n-Boc-5-hydroxyanthranilic acid is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways, such as in the study of protein structure and function, or in the development of new techniques for protein analysis.

Neurobiology

In neurobiology, 3-Hydroxyanthranilic acid, a compound structurally similar to n-Boc-5-hydroxyanthranilic acid, has been used in paralysis experiments on worms . This suggests that n-Boc-5-hydroxyanthranilic acid could potentially be used in similar neurological studies.

Drug Discovery

Given its presence in natural products and its potential cytotoxic and antibacterial activity, n-Boc-5-hydroxyanthranilic acid could be a valuable compound in drug discovery . It could be used as a starting point for the synthesis of new drugs, or as a tool to study the mechanisms of disease.

Safety and Hazards

N-Boc-5-hydroxyanthranilic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

N-Boc-5-hydroxyanthranilic acid is commonly used in the field of organic synthesis as a precursor compound of a protecting group (Boc protecting group) . Its unique properties and potential applications have made it a molecule of significant interest in various scientific fields.

properties

IUPAC Name

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYABQTATLDLRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373777
Record name n-boc-5-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Boc-5-hydroxyanthranilic acid

CAS RN

244765-00-2
Record name n-boc-5-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244765-00-2
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